3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane
Overview
Description
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane is a silicon-containing organic compound with a complex structure. It is characterized by the presence of multiple ether linkages and methoxy groups attached to a silicon atom. This compound is part of a broader class of organosilicon compounds, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane typically involves the reaction of a silicon-containing precursor with methoxy and ethylene glycol derivatives. One common method involves the use of methoxytriethyleneoxypropyltrimethoxysilane as a starting material. The reaction conditions often include:
Solvent: Anhydrous toluene or tetrahydrofuran (THF)
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Typically conducted at room temperature to 80°C
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The silicon-oxygen bonds can be reduced under specific conditions to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of silanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a biocompatible material in medical implants and devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its chemical stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane involves its interaction with various molecular targets. The compound’s multiple ether linkages and methoxy groups allow it to form stable complexes with metal ions and organic molecules. This property is exploited in catalysis and material science applications. The silicon atom in the compound can also participate in forming strong Si-O bonds, contributing to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methoxytriethyleneoxypropyltrimethoxysilane
- 3,3-Dimethoxy-2,7,10,13,16-pentaoxa-3-silaheptadecane
- 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane
Uniqueness
3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane is unique due to its extended chain length and the presence of six ether linkages, which provide it with distinct chemical and physical properties compared to shorter-chain analogs. This extended structure enhances its solubility and reactivity, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
trimethoxy-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O8Si/c1-16-7-8-21-11-12-23-14-13-22-10-9-20-6-5-15-24(17-2,18-3)19-4/h5-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHJYFXEWWVKIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCC[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O8Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216922 | |
Record name | 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132388-52-4 | |
Record name | 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132388-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethoxy-2,7,10,13,16,19-hexaoxa-3-silaeicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301216922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7,10,13,16,19-Hexaoxa-3-silaeicosane, 3,3-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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